N,N'-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine

Description

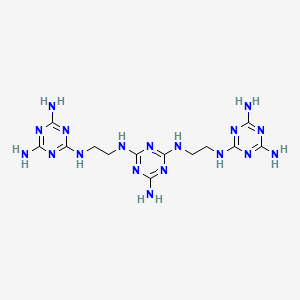

N,N'-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine is a symmetric triazine-based compound featuring two 4,6-diamino-1,3,5-triazin-2-yl groups linked via ethylenediamine bridges to a central triazine core.

Properties

CAS No. |

78326-97-3 |

|---|---|

Molecular Formula |

C13H22N18 |

Molecular Weight |

430.44 g/mol |

IUPAC Name |

2-N-[2-[[4-amino-6-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylamino]-1,3,5-triazin-2-yl]amino]ethyl]-1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C13H22N18/c14-5-23-6(15)26-10(25-5)19-1-3-21-12-29-9(18)30-13(31-12)22-4-2-20-11-27-7(16)24-8(17)28-11/h1-4H2,(H5,14,15,19,23,25,26)(H5,16,17,20,24,27,28)(H4,18,21,22,29,30,31) |

InChI Key |

AADKOQARFMAFHR-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC1=NC(=NC(=N1)N)NCCNC2=NC(=NC(=N2)N)N)NC3=NC(=NC(=N3)N)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Strategy

The synthesis generally follows a multi-step approach:

Synthesis of 4,6-diamino-1,3,5-triazine derivatives

- Starting from melamine or related triazine compounds, selective amination at the 4 and 6 positions is achieved using controlled reaction conditions with ammonia or amine sources.

- Literature reports the preparation of 2-(4,6-diamino-1,3,5-triazin-2-yl) derivatives via nucleophilic substitution or condensation reactions.

Formation of aminoethyl linkers

- Ethylene diamine or its derivatives are used to introduce the 2-aminoethyl groups that serve as linkers between triazine units.

- The aminoethyl groups are typically attached via nucleophilic substitution on activated triazine rings or by reductive amination methods.

-

- The final coupling involves linking two 4,6-diamino-1,3,5-triazine units to the central 1,3,5-triazine-2,4,6-triamine core through the aminoethyl bridges.

- This is often achieved by reacting the amino groups on the ethylene linkers with chlorinated or activated triazine intermediates under controlled conditions to form stable C-N bonds.

Representative Synthetic Route

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Melamine (1,3,5-triazine-2,4,6-triamine) | Ammonia or amine source, elevated temperature | 4,6-Diamino-1,3,5-triazine derivative |

| 2 | 4,6-Diamino-1,3,5-triazine + ethylene diamine | Nucleophilic substitution, solvent (e.g., ethanol), reflux | 2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl intermediate |

| 3 | Intermediate + activated triazine core (e.g., chlorinated triazine) | Base catalysis, controlled temperature | N,N'-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine |

Alternative Synthetic Approaches

- Schiff base formation and reduction : Some studies report the use of Schiff base intermediates derived from triazine aldehydes and amines, followed by reduction to form stable linkages.

- Direct amination of activated triazines : Using chlorinated triazine derivatives as electrophiles, direct nucleophilic substitution with aminoethyl-triazine units can be performed to assemble the final compound.

Research Findings and Analytical Data

- The compound’s synthesis has been confirmed by spectroscopic methods including NMR, IR, and mass spectrometry, verifying the presence of multiple amino groups and triazine rings.

- Purity and yield optimization depend on reaction temperature, solvent choice, and stoichiometry of amine reagents.

- The compound exhibits high molecular weight (430.44 g/mol) and multiple nitrogen atoms (18 N), consistent with the proposed structure.

- Melamine (1,3,5-triazine-2,4,6-triamine) used as a starting material has well-documented physical properties: melting point ~354 °C (decomposition), moderate solubility in water (~3.2 g/L), and stability under synthesis conditions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Melamine (1,3,5-triazine-2,4,6-triamine) |

| Key Intermediates | 4,6-Diamino-1,3,5-triazine derivatives, aminoethyl-triazine intermediates |

| Reaction Types | Nucleophilic substitution, condensation, Schiff base formation |

| Typical Solvents | Ethanol, water, or polar aprotic solvents |

| Temperature Range | Ambient to reflux (~80-120 °C) |

| Catalysts/Base | Often base catalysts (e.g., triethylamine) to facilitate substitution |

| Purification | Crystallization, recrystallization, chromatography |

| Characterization | NMR, IR, MS, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines with different functional groups.

Scientific Research Applications

N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial and antitumor agent.

Medicine: Explored for its therapeutic properties, including its role in drug development.

Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and interact with various biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Melam (N2-(4,6-diamino-1,3,5-triazin-2-yl)-1,3,5-triazine-2,4,6-triamine)

Melam, a dimeric triazine, shares a core structure with the target compound but lacks ethylenediamine linkers. Instead, it connects two triazine rings directly via a single amino group. This difference reduces Melam’s conformational flexibility and solubility compared to the target compound. Melam’s rigid structure enhances thermal stability but limits its utility in applications requiring dynamic interactions (e.g., drug delivery) .

N,N'-Diethyl-N''-alkyl-[1,3,5]triazine-2,4,6-triamines (Compounds 3a-h, 4a-h)

These derivatives feature variable alkyl/aryl substituents (e.g., propyl, phenethyl, benzyl) on the triazine core. Key comparisons include:

- Synthetic Yields : Compounds 3a-h and 4a-h exhibit yields ranging from 46% to 97%, depending on substituent bulkiness and reaction conditions .

- Solubility : Hydrophobic substituents (e.g., benzyl in 3c) reduce aqueous solubility, whereas hydrophilic groups (e.g., methoxybenzyl in 3e) enhance it .

- Biological Activity : Unlike cytotoxic triazines with thiazolyl or indolyl substituents (e.g., IC50 = 28–62 nM in ), these compounds are primarily studied for structural rather than therapeutic properties .

Triazines with Heterocyclic Substituents

Structural and Functional Analysis

Table 1: Substituent Effects on Key Properties

Key Characterization Data :

- NMR/IR: Peaks for amino (~3300 cm⁻¹) and triazine rings (~1500 cm⁻¹) confirm structure .

- HPLC-MS : Purity >95% achievable via optimized protocols .

Biological Activity

N,N'-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine is a compound of significant interest due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its anticancer properties and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes multiple triazine rings which are known for their diverse biological activities.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. For instance:

- Cell Line Studies : Research has shown that derivatives of triazines exhibit significant antiproliferative activity against various cancer cell lines. Specifically:

- Compounds derived from 2,4-diaminotriazines demonstrated IC50 values ranging from 1.13 to 4.28 µg/ml against human cancer cell lines such as MV4-11 (biphenotypic B myelomonocytic leukemia), MCF-7 (breast carcinoma), and A549 (lung carcinoma) .

- The selectivity of these compounds was notable; they exhibited lower toxicity towards normal mouse fibroblast cells compared to cancer cells .

The mechanism through which these compounds exert their anticancer effects has been partially elucidated:

- DNA Interaction : Molecular docking studies suggest that these compounds may bind to DNA at specific sites. This interaction likely involves intercalation between DNA bases or binding to topoisomerases (e.g., hTopoI and hTopoII), which are critical for DNA replication and transcription .

- Targeting Toxoplasma gondii : In addition to anticancer properties, some derivatives have shown activity against Toxoplasma gondii, with IC50 values significantly lower than traditional treatments like sulfadiazine .

Case Studies

A comprehensive study on the synthesis and biological evaluation of novel triazine derivatives revealed promising results:

| Compound | Target Cell Line | IC50 Value (µg/ml) | Selectivity |

|---|---|---|---|

| 4a | MV4-11 | 1.13 | High |

| 4b | MCF-7 | 3.18 | Moderate |

| 4d | A549 | 4.28 | Moderate |

| 4i | Balb/3T3 | >100 | Low |

This table summarizes the antiproliferative activities observed in vitro against selected cancer cell lines.

Q & A

Q. What are the critical steps in synthesizing this triazine derivative, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Synthesis typically involves stepwise nucleophilic substitution of cyanuric chloride (or analogs) with diaminoethyl or aromatic amines. Key steps include:

- Temperature control : Reactions at 0°C minimize side reactions during initial substitutions (e.g., cyclopentylamine addition to cyanuric chloride) .

- Base selection : Hünig’s base (diisopropylethylamine) is used to neutralize HCl byproducts and maintain reaction efficiency .

- Purification : Silica column chromatography with gradient elution (2–40% ethyl acetate in hexanes) achieves >85% purity .

- Yield optimization : Stoichiometric ratios (1:1 for amine:cyanuric chloride) and reflux durations (2–3 hours) are critical for intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR (e.g., DMSO-d6 solvent) confirm substitution patterns and hydrogen bonding (e.g., broad singlets at δ 10.39–10.52 ppm for NH groups) .

- LC-MS/HRMS : Validates molecular weight (e.g., observed [M+H] at 317.1319 vs. calculated 317.1316) and detects impurities .

- Elemental analysis : Matches calculated C, H, N percentages (±0.3%) .

- Melting point : Sharp melting points (e.g., 233°C for triaryl derivatives) indicate crystallinity .

Q. What solvents and storage conditions are recommended to ensure compound stability?

- Methodological Answer :

- Solubility : Ethanol, DMSO, or 1,4-dioxane are preferred due to moderate polarity and compatibility with triazine amines .

- Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation or hydrolysis . Avoid aqueous solutions unless buffered at pH 6–7 .

Advanced Research Questions

Q. How can substituent variations (e.g., aryl groups, alkyl chains) modulate biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Replace chlorides or amines with benzothiazole () or 3,5-difluorophenyl groups () to enhance antimicrobial or protease inhibition.

- Example: N6-aryl derivatives with electron-withdrawing groups (e.g., -F) improve cruzain inhibition (IC <1 μM) .

- Bioisosteric replacement : Substitute ethylenediamine with tetrazine moieties to alter solubility and target engagement (e.g., antitumor activity in ).

Q. What strategies resolve conflicting data between spectroscopic and chromatographic analyses?

- Methodological Answer :

- Case study : If LC-MS shows a single peak but NMR reveals split signals, assess for:

- Tautomerism : Triazine amines may exist in multiple tautomeric forms (e.g., enol-keto equilibria) .

- Dynamic exchange : Use variable-temperature NMR to identify coalescence points for NH protons .

- Cross-validation : Compare HRMS isotopic patterns with theoretical simulations to confirm molecular formula .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to predict binding poses with cysteine proteases (e.g., rhodesain PDB: 2QN3). Focus on hydrogen bonds with catalytic Cys25 and hydrophobic packing with Val133/Leu160 .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electronic effects of substituents (e.g., -OCH reduces LUMO energy for nucleophilic attack) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.